molecular formula C18H19NO4S B14516221 Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate CAS No. 62735-61-9

Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate

Cat. No.: B14516221
CAS No.: 62735-61-9
M. Wt: 345.4 g/mol
InChI Key: FPAHUAOVHTWQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a benzenesulfinyl group, and a 3-oxobutyl moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine in the presence of a base. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Palladium on carbon (Pd-C), hydrogen gas

Major Products

    Oxidation: Benzyl [4-(benzenesulfonyl)-3-oxobutyl]carbamate

    Reduction: Benzyl [4-(benzenesulfinyl)-3-hydroxybutyl]carbamate

    Substitution: Benzyl carbamate

Scientific Research Applications

Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate involves the formation of stable carbamate linkages with amine groups. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The benzenesulfinyl group can also participate in redox reactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

CAS No.

62735-61-9

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

benzyl N-[4-(benzenesulfinyl)-3-oxobutyl]carbamate

InChI

InChI=1S/C18H19NO4S/c20-16(14-24(22)17-9-5-2-6-10-17)11-12-19-18(21)23-13-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,19,21)

InChI Key

FPAHUAOVHTWQGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)CS(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.